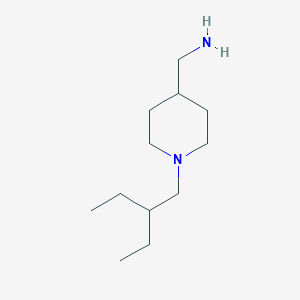

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(2-ethylbutyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-11(4-2)10-14-7-5-12(9-13)6-8-14/h11-12H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPYWVPXQDELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2-Ethylbutyl)piperidin-4-yl)methanamine, also known by its CAS number 1249980-44-6, is a piperidine derivative that has garnered attention in the field of medicinal chemistry. This compound is being studied for its potential biological activities, particularly in relation to its pharmacological effects and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₂₆N₂

- Molecular Weight : 198.36 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a 2-ethylbutyl group, which may influence its biological activity by altering its interaction with biological targets.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The compound's structure may allow it to interact with key inflammatory mediators.

- Neuropharmacological Potential : Given the structural similarity to other psychoactive compounds, this derivative may have implications in treating neurological disorders. Piperidine derivatives are often explored for their effects on neurotransmitter systems.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, suggesting that this compound could be evaluated for such effects.

In Vitro Studies

A study involving the synthesis and evaluation of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were tested for their ability to inhibit NLRP3 inflammasome activation, which is a critical component in inflammatory responses. The results indicated that certain modifications could lead to significant reductions in IL-1β release and pyroptotic cell death in macrophage models .

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Compound A | 75% | 60% |

| Compound B | 80% | 70% |

| This compound | TBD | TBD |

Note: TBD denotes that further research is needed to quantify these effects specifically for this compound.

Comparison with Similar Compounds

Key Observations :

- Arylalkyl groups (e.g., 4-methoxybenzyl) are common in AChE inhibitors, leveraging π-π interactions for target binding .

- Halogenated derivatives (e.g., 2-fluorobenzyl) show enhanced metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

- Heterocyclic substituents (e.g., oxetane) balance lipophilicity and solubility, critical for oral bioavailability .

Trends :

- Bulky substituents (e.g., trifluoroethyl) may lower yields due to steric hindrance.

- Electron-donating groups (e.g., methoxy) improve reactivity in alkylation steps .

Physicochemical Properties

Substituents critically impact solubility, pKa, and lipophilicity:

Key Insights :

- Alkyl chains (e.g., 2-ethylbutyl) increase logP, favoring membrane permeability but reducing solubility.

- Polar substituents (e.g., oxetane, trifluoroethyl) enhance solubility, critical for formulation .

Q & A

Q. What are the key structural features of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine that influence its reactivity and biological activity?

The compound’s structure includes a piperidine ring with a 2-ethylbutyl substituent at the 1-position and a methanamine group at the 4-position. The ethylbutyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine moiety allows for hydrogen bonding and interactions with biological targets. These features are critical for its reactivity in synthetic applications and binding affinity in receptor studies .

Q. What are common synthetic routes for preparing this compound and its derivatives?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 4-piperidone derivatives with 2-ethylbutyl halides, followed by reductive amination using agents like sodium cyanoborohydride, can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation) and high-performance liquid chromatography (HPLC) (for purity assessment) are standard. Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Key parameters include:

- Catalyst selection : Palladium on carbon for hydrogenation or sodium cyanoborohydride for reductive amination .

- Solvent choice : Polar aprotic solvents (e.g., DMF) for alkylation; methanol/water mixtures for reductive steps .

- Purification : Chromatography (e.g., silica gel) or crystallization to isolate high-purity product .

Q. What methodological approaches are recommended for resolving data contradictions in receptor binding assays involving this compound?

- Orthogonal assays : Use multiple techniques (e.g., radioligand binding, fluorescence polarization) to cross-validate results .

- Ligand purity verification : Ensure >95% purity via HPLC and characterize degradation products .

- Control experiments : Assess nonspecific binding using excess unlabeled ligand or receptor knockout models .

Q. How should experimental designs be structured to evaluate the environmental fate of this compound?

- Biodegradation studies : Use OECD 301 guidelines with activated sludge to measure mineralization rates .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, employing ISO or OECD protocols .

- Environmental partitioning : Determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Systematic substitution : Modify the ethylbutyl or methanamine groups and compare binding affinities (e.g., IC50 values) .

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target receptors like σ-1 or NMDA .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .

Methodological Tables

Q. Table 1. Comparison of Piperidine Derivatives

Q. Table 2. Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (C18 column) | ≥95% (area normalization) |

| Structural Confirmation | <sup>1</sup>H/<sup>13</sup>C NMR | Full spectral match to reference |

| Residual Solvents | GC-FID | ≤0.1% (ICH Q3C guidelines) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.